
2,4-Dimethylpentanoic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethylpentanoic anhydride is an organic compound that belongs to the class of carboxylic anhydrides. It is derived from 2,4-dimethylpentanoic acid and is characterized by the presence of two acyl groups connected by an oxygen atom. This compound is of interest in various chemical and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethylpentanoic anhydride typically involves the dehydration of 2,4-dimethylpentanoic acid. One common method is the use of reagents such as triphenylphosphine and trichloroisocyanuric acid under mild reaction conditions at room temperature . This method is advantageous due to its short reaction time, high yield, and simplicity of the experimental procedure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar dehydration techniques. The use of thionyl chloride or phosphorus pentachloride as dehydrating agents is also common in large-scale production . These methods ensure efficient conversion of the carboxylic acid to the anhydride with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylpentanoic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 2,4-dimethylpentanoic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Alcoholysis: Requires the presence of an alcohol and often a catalyst such as sulfuric acid.
Aminolysis: Involves the use of primary or secondary amines under mild conditions.
Major Products Formed
Hydrolysis: Produces 2,4-dimethylpentanoic acid.
Alcoholysis: Produces esters such as 2,4-dimethylpentanoate.
Aminolysis: Produces amides such as 2,4-dimethylpentanamide.
Scientific Research Applications
2,4-Dimethylpentanoic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of esters and amides.
Biology: Employed in the modification of biomolecules through acylation reactions.
Medicine: Investigated for its potential use in drug synthesis and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-dimethylpentanoic anhydride involves the nucleophilic attack on the carbonyl carbon of the anhydride. This leads to the cleavage of the anhydride bond and the formation of the corresponding carboxylic acid derivative. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpentanoic acid: The parent acid from which the anhydride is derived.
2,4-Dimethylpentane: A hydrocarbon with a similar carbon skeleton but lacking the functional groups of the anhydride.
Uniqueness
2,4-Dimethylpentanoic anhydride is unique due to its reactivity and ability to form a variety of derivatives through reactions with nucleophiles. Its anhydride functionality makes it more reactive than the corresponding acid, allowing for a broader range of chemical transformations.
Properties
Molecular Formula |
C14H26O3 |
|---|---|
Molecular Weight |
242.35 g/mol |
IUPAC Name |
2,4-dimethylpentanoyl 2,4-dimethylpentanoate |
InChI |
InChI=1S/C14H26O3/c1-9(2)7-11(5)13(15)17-14(16)12(6)8-10(3)4/h9-12H,7-8H2,1-6H3 |
InChI Key |
SAUXSSVICVRRBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)C(=O)OC(=O)C(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


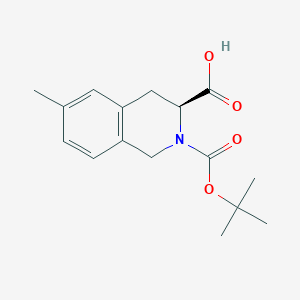
![6-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12838007.png)
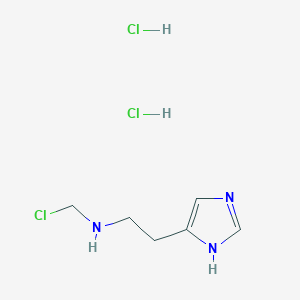

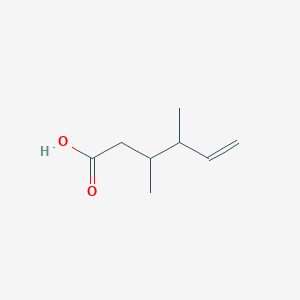
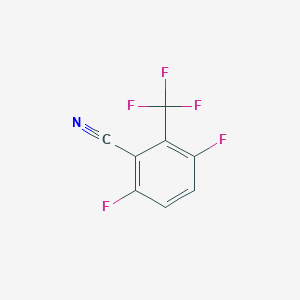
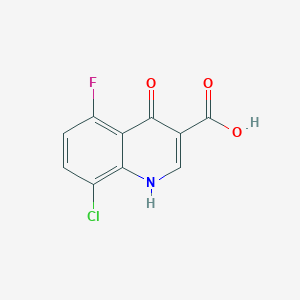
![2-(Benzo[d][1,3]dioxol-5-yl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12838052.png)


![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12838068.png)
![2-(4-(Allyloxy)phenyl)-1-benzyl-1H-benzo[d]imidazole](/img/structure/B12838080.png)

![1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl-](/img/structure/B12838088.png)
